BenchChemオンラインストアへようこそ!

3-((Benzyloxy)methyl)-2-(4-methoxybenzyl)-3,4-dihydro-2H-1,2-thiazine 1,1-dioxide

δ-sultam scaffold ring conformation structure–activity relationship

3-((Benzyloxy)methyl)-2-(4-methoxybenzyl)-3,4-dihydro-2H-1,2-thiazine 1,1-dioxide (CAS 2177264-47-8, molecular formula C₂₀H₂₃NO₄S, MW 373.47) is a synthetic δ-sultam (cyclic sulfonamide) belonging to the 3,4-dihydro-2H-1,2-thiazine 1,1-dioxide subclass. The compound features a six-membered thiazine ring bearing a 1,1-dioxide sulfonamide motif, with N2 substitution by a 4-methoxybenzyl group and C3 substitution by a benzyloxymethyl moiety.

Molecular Formula C20H23NO4S
Molecular Weight 373.47
CAS No. 2177264-47-8
Cat. No. B2894042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Benzyloxy)methyl)-2-(4-methoxybenzyl)-3,4-dihydro-2H-1,2-thiazine 1,1-dioxide
CAS2177264-47-8
Molecular FormulaC20H23NO4S
Molecular Weight373.47
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C(CC=CS2(=O)=O)COCC3=CC=CC=C3
InChIInChI=1S/C20H23NO4S/c1-24-20-11-9-17(10-12-20)14-21-19(8-5-13-26(21,22)23)16-25-15-18-6-3-2-4-7-18/h2-7,9-13,19H,8,14-16H2,1H3
InChIKeyWPSLAMAUPGHYAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((Benzyloxy)methyl)-2-(4-methoxybenzyl)-3,4-dihydro-2H-1,2-thiazine 1,1-dioxide (CAS 2177264-47-8): Structural Identity and Compound Class for Procurement Evaluation


3-((Benzyloxy)methyl)-2-(4-methoxybenzyl)-3,4-dihydro-2H-1,2-thiazine 1,1-dioxide (CAS 2177264-47-8, molecular formula C₂₀H₂₃NO₄S, MW 373.47) is a synthetic δ-sultam (cyclic sulfonamide) belonging to the 3,4-dihydro-2H-1,2-thiazine 1,1-dioxide subclass [1]. The compound features a six-membered thiazine ring bearing a 1,1-dioxide sulfonamide motif, with N2 substitution by a 4-methoxybenzyl group and C3 substitution by a benzyloxymethyl moiety. The 3,4-dihydro-2H-1,2-thiazine 1,1-dioxide scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated utility across anticancer, anti-inflammatory, and CNS-targeted programs [2]. This specific compound is commercially available at research-grade purity (≥95–98%) from multiple suppliers but has no published primary biological activity data as of mid-2026 .

Why 3-((Benzyloxy)methyl)-2-(4-methoxybenzyl)-3,4-dihydro-2H-1,2-thiazine 1,1-dioxide Cannot Be Replaced by a Generic Thiazine Dioxide Analog


Substitution within the 3,4-dihydro-2H-1,2-thiazine 1,1-dioxide class is not interchangeable because biological activity—where demonstrated in closely related benzosultam series—is exquisitely sensitive to the nature and position of substituents on both the ring nitrogen and carbon framework. In a library of 2,3-diarylated 2H-benzo[e][1,2]thiazine 1,1-dioxides and their 3,4-dihydro derivatives, growth inhibition potency against MCF-7 breast cancer cells varied over 20-fold between the best saturated analog (GI₅₀ = 0.8 μM) and its unsaturated counterpart (GI₅₀ = 18.0 μM), demonstrating that even subtle changes in ring saturation and aryl substitution profoundly alter biological outcome [1]. The target compound's unique combination of an N-(4-methoxybenzyl) group, a C3-benzyloxymethyl side chain, and an endocyclic C5–C6 double bond generates a distinct pharmacophoric topology, lipophilicity profile, and hydrogen-bonding capacity that cannot be replicated by analogs bearing C3-hydroxymethyl (CAS 2177258-88-5), C3-methoxy (1989 Upjohn series), or 5-membered isothiazolidine cores (PubChem CID 20355557) [2][3].

Quantitative Differentiation Evidence for 3-((Benzyloxy)methyl)-2-(4-methoxybenzyl)-3,4-dihydro-2H-1,2-thiazine 1,1-dioxide Against Closest Structural Analogs


Ring System Topology: Six-Membered Unsaturated δ-Sultam vs. Saturated Thiazinane and Five-Membered Isothiazolidine Analogs

The target compound possesses a 3,4-dihydro-2H-1,2-thiazine 1,1-dioxide core featuring an endocyclic C5–C6 double bond, distinguishing it from two commercially available close analogs: the fully saturated 1,2-thiazinane 1,1-dioxide (CAS 2177258-88-5) and the five-membered isothiazolidine 1,1-dioxide (PubChem CID 20355557) [1]. This unsaturation restricts conformational flexibility and alters the spatial orientation of the C3 substituent relative to the sulfonamide plane—a feature known to modulate target engagement in δ-sultam-based inhibitors [2].

δ-sultam scaffold ring conformation structure–activity relationship medicinal chemistry

Lipophilicity and Solubility Differentiation: Predicted logP Impact of C3-Benzyloxymethyl vs. C3-Hydroxymethyl Substitution

The C3-benzyloxymethyl substituent on the target compound significantly increases calculated lipophilicity compared to the C3-hydroxymethyl analog (CAS 2177258-88-5). The benzyloxy group adds a phenyl ring and an ether oxygen, contributing approximately +1.5 to +2.0 logP units relative to a free hydroxyl based on fragment-based estimates from related thiazine dioxides . The 1,2-thiazinane 1,1-dioxide core (saturated analog) has an experimental log Kow of 0.26 ; the target compound, with two aromatic substituents, is predicted to fall in the logP range of 2.5–3.5.

lipophilicity drug-likeness permeability solubility ADME

Purity Specification and Analytical Traceability: 98% (NLT) vs. 95% Standard Grade Analogs

The target compound is available at a minimum purity specification of 98% (NLT) from multiple ISO-certified vendors, with supporting Certificates of Analysis (COA) available by lot/batch number . In contrast, several structurally related analogs—including 3-(hydroxymethyl)-2-(4-methoxybenzyl)-1,2-thiazinane 1,1-dioxide (CAS 2177258-88-5) and 2-(4-methoxybenzyl)isothiazolidine 1,1-dioxide (CAS 158089-76-0)—are standardly supplied at 95% purity .

purity specification quality control analytical chemistry procurement

GHS Hazard Classification: Quantified Acute Toxicity and Irritation Profile vs. Analog Safety Data Gaps

The target compound carries a fully defined GHS hazard profile: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This explicit, four-category classification enables informed laboratory risk assessment and appropriate PPE selection (P261, P264, P280) . In contrast, multiple close analogs—including 3-(hydroxymethyl)-2-(4-methoxybenzyl)-1,2-thiazinane 1,1-dioxide (CAS 2177258-88-5) and 3-(benzyloxymethyl)isothiazolidine 1,1-dioxide—lack publicly documented GHS hazard statements from their primary vendors, creating an information asymmetry for safety-conscious procurement [1].

GHS classification laboratory safety risk assessment SDS

Biological Activity Potential: Class-Level Evidence from Benzosultam MCF-7 Antiproliferative Series

No direct biological activity data exist for the target compound itself. However, class-level evidence from the structurally analogous 2,3-diarylated 2H-benzo[e][1,2]thiazine 1,1-dioxide series demonstrates that 3,4-dihydro (saturated-ring) benzosultams can achieve potent growth inhibition of MCF-7 breast cancer cells, with the best compound reaching a GI₅₀ of 0.8 μM [1]. The benzo-fused comparator series shares the 3,4-dihydro-2H-1,2-thiazine 1,1-dioxide core with the target compound. Critically, the activity differential between the best saturated analog (GI₅₀ = 0.8 μM) and the best unsaturated analog (GI₅₀ = 18.0 μM)—a 22.5-fold difference—demonstrates that ring saturation status alone can dramatically modulate potency [1]. Molecular docking suggests association with the colchicine binding site on microtubules, though experimental confirmation remains ongoing [1].

anticancer MCF-7 GI50 benzosultam structure–activity relationship

Synthetic Tractability and Multi-Vendor Availability: Research-Grade Supply with Defined Lead Times

The target compound is stocked by multiple independent suppliers (CATO, MolCore, Fluorochem/CymitQuimica, Hairui Chemical), with same-day shipping for in-stock orders placed before 4 PM local time reported by at least one vendor . This multi-vendor landscape contrasts with certain analogs—for example, N-p-methoxybenzyl-3-methoxy-1,2-thiazine-1,1-dioxide from the 1989 Upjohn program is not commercially listed, requiring de novo custom synthesis [1]. The CymitQuimica listing notes the product is discontinued in smaller quantities (25–500 mg) but available for inquiry in larger formats, indicating batch-based production cycles .

custom synthesis vendor availability lead time supply chain research chemicals

Recommended Application Scenarios for 3-((Benzyloxy)methyl)-2-(4-methoxybenzyl)-3,4-dihydro-2H-1,2-thiazine 1,1-dioxide in Research and Early Discovery


Fragment-Based and Scaffold-Hopping Medicinal Chemistry Campaigns Targeting the δ-Sultam Chemical Space

The compound serves as a non-benzo-fused, functionalized δ-sultam building block for fragment-based drug discovery (FBDD) and scaffold-hopping programs. The benzyloxymethyl and 4-methoxybenzyl substituents provide two synthetic handles for further derivatization (ether cleavage, O-debenzylation, electrophilic aromatic substitution on the methoxybenzyl ring). The 3,4-dihydro core with its C5–C6 double bond offers a distinct conformational profile compared to fully saturated thiazinane analogs, which may translate to differentiated binding poses as observed in the benzosultam MCF-7 series where ring saturation status caused a 22.5-fold potency shift [1].

Construction of Focused δ-Sultam Screening Libraries for Anticancer Phenotypic Assays

Given the demonstrated activity of structurally related 3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxides against MCF-7 breast cancer cells (GI₅₀ = 0.8 μM for the most potent analog), the target compound can serve as a core scaffold for a focused library exploring the effect of N2-aryl/benzyl variation and C3-side-chain modification on antiproliferative activity [1]. The 98% purity specification reduces the risk of impurity-driven false positives in cell-based assays .

Physicochemical Probe for Investigating LogP-Dependent Cellular Permeability in Sultam Series

With an estimated logP of 2.5–3.5—significantly higher than the hydroxymethyl analog (estimated logP 1.5–2.0)—and zero hydrogen-bond donors on the C3 side chain, the target compound can be deployed as a lipophilic probe to evaluate the relationship between sultam logP and passive membrane permeability . Paired testing with the hydroxymethyl analog (CAS 2177258-88-5) would enable direct assessment of how C3 substituent polarity affects cellular uptake in the same core scaffold.

Reference Standard for Analytical Method Development and Impurity Profiling of Thiazine Dioxide Intermediates

The defined GHS hazard classification (H302, H315, H319, H335) and availability of lot-specific Certificates of Analysis make this compound suitable as a characterized reference standard for HPLC method development, impurity profiling, and stability studies of 3,4-dihydro-2H-1,2-thiazine 1,1-dioxide derivatives in pharmaceutical process chemistry .

Quote Request

Request a Quote for 3-((Benzyloxy)methyl)-2-(4-methoxybenzyl)-3,4-dihydro-2H-1,2-thiazine 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.